molecular formula C6H7NO3S B13105655 4-Methoxypyridine-3-sulfinicacid

4-Methoxypyridine-3-sulfinicacid

Cat. No.: B13105655
M. Wt: 173.19 g/mol
InChI Key: PVRPPTYQVYHJRZ-UHFFFAOYSA-N
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Description

4-Methoxypyridine-3-sulfinic acid is a chemical compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both methoxy and sulfinic acid groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxypyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methoxypyridine using suitable oxidizing agents. For instance, the oxidation of 4-methoxypyridine with hydrogen peroxide in the presence of a catalyst can yield 4-methoxypyridine-3-sulfinic acid .

Industrial Production Methods

Industrial production of 4-methoxypyridine-3-sulfinic acid typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

4-Methoxypyridine-3-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methoxypyridine-3-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxypyridine-3-sulfinic acid is unique due to the presence of both methoxy and sulfinic acid groups. This combination allows it to participate in a broader range of chemical reactions compared to its analogs. Its unique reactivity makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

4-methoxypyridine-3-sulfinic acid

InChI

InChI=1S/C6H7NO3S/c1-10-5-2-3-7-4-6(5)11(8)9/h2-4H,1H3,(H,8,9)

InChI Key

PVRPPTYQVYHJRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)S(=O)O

Origin of Product

United States

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